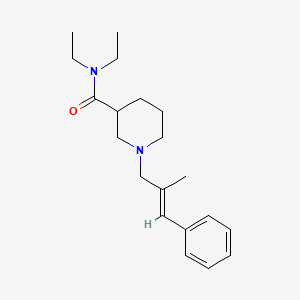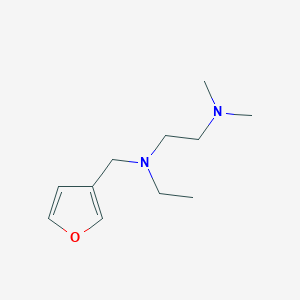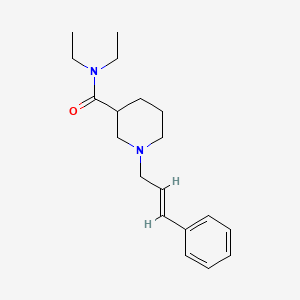
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of chemists at Upjohn Pharmaceuticals as a potential alternative to morphine. U-47700 acts on the mu-opioid receptor in the brain, producing pain relief and euphoria. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide acts on the mu-opioid receptor in the brain, producing pain relief and euphoria. It binds to the receptor and activates a signaling pathway that reduces the transmission of pain signals and increases the release of dopamine, a neurotransmitter associated with pleasure and reward.
Biochemical and Physiological Effects:
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and addiction. It can also cause nausea, vomiting, constipation, and itching.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and toxicity limit its use in certain experiments and require strict safety protocols.
Zukünftige Richtungen
Future research on N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide could focus on developing new opioid drugs with improved properties, such as reduced addiction potential and fewer side effects. It could also explore the role of the mu-opioid receptor in pain relief and addiction and develop new therapies for these conditions. Additionally, research could investigate the potential use of N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide in treating other conditions, such as depression and anxiety.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been used in scientific research to study the mu-opioid receptor and its role in pain relief and addiction. It has also been used as a tool to study the structure-activity relationships of opioid compounds and to develop new opioid drugs with improved properties.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-4-22(5-2)20(23)19-12-9-13-21(16-19)15-17(3)14-18-10-7-6-8-11-18/h6-8,10-11,14,19H,4-5,9,12-13,15-16H2,1-3H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLZWBUPBPQWIB-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC(=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1CCCN(C1)C/C(=C/C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-{[4-(hexyloxy)benzyl]imino}diethanol](/img/structure/B3851354.png)

![2-[benzyl(3-bromo-4-methoxybenzyl)amino]ethanol](/img/structure/B3851373.png)
![1-(2,5-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B3851380.png)
![{1-[3-(methylthio)propyl]-3-piperidinyl}methanol](/img/structure/B3851389.png)
![ethyl 4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinecarboxylate](/img/structure/B3851397.png)


![1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B3851405.png)
![2-[(3-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B3851424.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)
![1-(2-{[4'-(methylsulfonyl)biphenyl-2-yl]oxy}ethyl)-1H-imidazole](/img/structure/B3851442.png)
